![molecular formula C11H11N5O2S B2524224 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide CAS No. 477872-18-7](/img/structure/B2524224.png)
2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide
Overview
Description
The compound “2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .
Synthesis Analysis
1,3,4-thiadiazole derivatives have been synthesized and studied for their wide range of biological activities . The synthesis of these derivatives often involves modifications in the 1,3,4-thiadiazole moiety .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide”, is characterized by the presence of a 1,3,4-thiadiazole ring . This ring is connected to various substituents, which can influence the compound’s properties and biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the substituents attached to the thiadiazole ring . These reactions can lead to a wide range of products with different biological activities .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include our compound of interest, have been found to exhibit potent antimicrobial activity . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .
Antiproliferative Agents
Some derivatives of the compound have shown antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) . This suggests potential applications in cancer research and treatment.
Chemical Synthesis
The compound can be used as a starting material in the synthesis of other complex compounds . Its unique structure and reactivity make it a valuable tool in the field of chemical synthesis .
Biological Research
The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests its potential use in various areas of biological research.
Industrial Applications
Hydrazonoyl halides, a group of compounds that includes our compound of interest, have wide industrial applications . They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Medicinal Chemistry
The compound is part of the 1,3,4-thiadiazoles group, which has gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities . This makes them an interesting group in medicinal chemistry .
Future Directions
The future directions for research on “2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide” and other 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to undergo hydrazinolysis, leading to the cleavage of the thiadiazole ring .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to possess various biological activities, which could suggest a wide range of potential molecular and cellular effects .
properties
IUPAC Name |
1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-7-9(19-16-13-7)10(17)14-15-11(18)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17)(H2,12,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGUABQPIPJAPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NNC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331063 | |
Record name | 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide | |
CAS RN |
477872-18-7 | |
Record name | 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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